molecular formula C32H35N5O4 B2678214 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899909-52-5

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2678214
CAS No.: 899909-52-5
M. Wt: 553.663
InChI Key: RGJLMHTYOPQRMF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, often referred to in research contexts by its structural class, is a potent and selective small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK) complex. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway , the primary mechanism for repairing double-strand breaks (DSBs) in DNA in mammalian cells. By effectively inhibiting DNA-PK catalytic activity, this compound disrupts the DSB repair machinery, leading to the accumulation of unresolved DNA damage and genomic instability, particularly in rapidly dividing cells. Its primary research value lies in the field of oncology, where it is investigated as a chemosensitizing and radiosensitizing agent . Studies, such as those profiling quinazolinone derivatives, demonstrate that co-administration of this inhibitor with DNA-damaging therapies like ionizing radiation or chemotherapeutics (e.g., topoisomerase II inhibitors) can significantly enhance cancer cell death by preventing the repair of therapy-induced DNA lesions. This makes it an invaluable tool for probing the NHEJ pathway's role in cellular response to genotoxic stress and for developing novel combination cancer treatment strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

899909-52-5

Molecular Formula

C32H35N5O4

Molecular Weight

553.663

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C32H35N5O4/c1-23-11-13-25(14-12-23)34-30(39)22-37-28-10-6-5-9-27(28)31(40)36(32(37)41)20-17-29(38)33-26-15-18-35(19-16-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,38)(H,34,39)

InChI Key

RGJLMHTYOPQRMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic compound with significant potential in pharmacological research. This compound is characterized by its complex molecular structure and diverse biological activities, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C32H35N5O4
  • Molecular Weight : 553.663 g/mol
  • CAS Number : 899909-52-5
  • IUPAC Name : N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with sigma receptors and potential therapeutic effects.

Sigma Receptor Affinity

A significant aspect of the biological activity of N-(1-benzylpiperidin-4-yl) derivatives is their affinity for sigma receptors. Research indicates that compounds in this class exhibit high selectivity for sigma1 receptors compared to sigma2 receptors. For instance, the unsubstituted derivative demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating a strong preference for sigma1 binding .

The mechanism of action involves the modulation of neurotransmitter systems through receptor interaction. The binding to sigma receptors influences various signaling pathways, potentially leading to neuroprotective effects and alterations in pain perception. The exact pathways are still under investigation, but initial studies suggest that these compounds may act as agonists or antagonists depending on the specific receptor subtype targeted.

Anticonvulsant Activity

A study focusing on related compounds revealed anticonvulsant properties attributed to specific structural features similar to those found in this compound. These findings suggest that modifications in the piperidine structure can enhance anticonvulsant efficacy .

Antimicrobial Activity

Another area of exploration has been the antimicrobial activity of piperidine derivatives. Compounds structurally related to N-(1-benzylpiperidin-4-yl)-3-[...] have shown promising results against various bacterial and fungal pathogens, indicating their potential as therapeutic agents in infectious diseases .

Data Table: Biological Activities of Related Compounds

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)Anticonvulsant ActivityAntimicrobial Activity
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240YesModerate
N-(1-benzylpiperidin-4-yl)-3-[...]TBDTBDTBDTBD

Scientific Research Applications

The compound exhibits various biological activities, particularly through its interaction with sigma receptors and other pharmacological targets.

Sigma Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) demonstrate high selectivity for sigma1 receptors compared to sigma2 receptors. For example, one study reported a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating strong affinity for the former. This receptor interaction is believed to influence neurotransmitter systems, potentially leading to neuroprotective effects and modulation of pain perception.

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure management. Studies have indicated that modifications in the piperidine structure can enhance anticonvulsant properties, making this compound a candidate for further investigation in epilepsy treatment.

Antimicrobial Activity

Compounds related to N-(1-benzylpiperidin-4-yl)-3-[...] have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infectious diseases, although specific efficacy data for this compound requires further exploration.

Data Table: Biological Activities of Related Compounds

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)Anticonvulsant ActivityAntimicrobial Activity
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240YesModerate
N-(1-benzylpiperidin-4-yl)-3-[...]TBDTBDTBDTBD

Study on Sigma Receptor Interaction

A study focusing on the interaction of this compound with sigma receptors demonstrated its potential as a therapeutic agent in neurodegenerative conditions. The modulation of sigma receptors has been linked to neuroprotective effects, suggesting that compounds like N-(1-benzylpiperidin-4-yl)-3-[...] could be developed into treatments for diseases such as Alzheimer's and Parkinson's.

Anticonvulsant Research

In another study, researchers examined the anticonvulsant properties of structurally similar compounds. The findings indicated that certain modifications could enhance efficacy against seizures, positioning N-(1-benzylpiperidin-4-yl)-3-[...] as a promising candidate for future anticonvulsant drug development.

Antimicrobial Studies

Research into the antimicrobial properties of piperidine derivatives has yielded positive results against several bacterial strains. This points to the potential use of N-(1-benzylpiperidin-4-yl)-3-[...] in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide ()

  • Key Difference: Replaces the 4-methylphenyl group with a 3-methylpyrazolylamino substituent.
  • Molecular weight increases slightly (543.63 g/mol vs. ~535 g/mol estimated for the target compound) .

Elinogrel (Compound B): N-((5-chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea ()

  • Key Difference : Features a chlorothiophene sulfonyl urea group and a fluorinated quinazoline-dione.
  • Impact : The sulfonyl urea moiety enhances solubility and reversible receptor antagonism (e.g., P2Y12 inhibition), whereas the target compound’s benzylpiperidine may prioritize CNS penetration .

Analogues with Piperidine/Piperazine Modifications

Compound C: N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide ()

  • Key Difference : Incorporates a hydroxy-piperidine and methylpiperazine group.
  • Impact : The hydroxy group may improve aqueous solubility, while methylpiperazine introduces basicity, affecting cellular uptake and protein binding compared to the target compound’s benzylpiperidine .

Analogues with Varied Amide Substituents

Compound D: N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide ()

  • Key Difference: Simplified structure with a methoxyphenylamino group and cyclopentyl amide.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Activity/Properties
Target Compound C₃₀H₃₂N₆O₄ (est.) ~534.62 (est.) 4-Methylphenylamino, benzylpiperidine Likely CNS-targeted kinase inhibitor
Compound A C₂₉H₃₃N₇O₄ 543.63 3-Methylpyrazolylamino, benzylpiperidine Enhanced hydrogen-bonding potential
Elinogrel C₂₀H₁₇ClFN₅O₅S 493.90 Chlorothiophene sulfonyl, fluorinated quinazoline P2Y12 receptor antagonism
Compound C C₃₄H₄₁N₇O₅ 627.74 Hydroxy-piperidine, methylpiperazine Improved solubility, kinase inhibition
Compound D C₁₅H₂₀N₂O₂ 260.34 Methoxyphenylamino, cyclopentyl amide Antioxidant or receptor modulation

Research Findings and Implications

  • Activity Trends: Quinazoline-dione derivatives exhibit diverse bioactivities depending on substituents. The target compound’s benzylpiperidine and 4-methylphenyl groups suggest optimization for CNS targets, whereas Elinogrel’s sulfonyl urea prioritizes cardiovascular applications .
  • Synthetic Challenges: Analogues like Compound A () require specialized purification (e.g., normal-phase chromatography), indicating shared synthetic complexity with the target compound .
  • Physicochemical Properties : The 4-methylphenyl group in the target compound likely increases logP compared to methoxy or pyrazole substituents, affecting membrane permeability .

Q & A

Q. What synthetic routes are reported for N-(1-benzylpiperidin-4-yl)-3-[...]propanamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step protocols involving piperidine derivatives and quinazolinone intermediates. A key step includes refluxing intermediates with propionic anhydride under argon to form the propanamide backbone, followed by oxalic acid precipitation and basification for purification. Yields (~80%) can be improved by optimizing anhydride stoichiometry, reaction time (12–24 hours), and inert atmosphere control to minimize side reactions . Bayesian optimization or heuristic algorithms (e.g., Design of Experiments) are recommended for systematically tuning parameters like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound and validating purity?

  • 1H/13C NMR : Essential for confirming structural motifs (e.g., aromatic protons at δ 7.24–7.40 ppm, piperidine methylene groups at δ 2.29–2.78 ppm) and stereochemical integrity .
  • GC/MS or LC-MS : Used to verify molecular ion peaks (e.g., m/z 380 for intermediates) and detect impurities. Retention time consistency (e.g., Rt = 21.23 min) ensures batch reproducibility .
  • HPLC : Purity validation (≥98%) requires reverse-phase columns with UV detection at 254 nm, using acetonitrile/water gradients .

Q. What starting materials and intermediates are critical for synthesizing this compound?

Key precursors include:

  • 1-Benzyl-4-piperidone derivatives for piperidine ring functionalization.
  • Quinazolinone intermediates with 2-oxoethyl substituents, synthesized via cyclization of anthranilic acid analogs.
  • Propionic anhydride for propanamide formation, ensuring excess reagent to drive acylation to completion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?

Contradictions in spectral data (e.g., unexpected splitting patterns or missing peaks) may arise from:

  • Conformational isomerism : Use variable-temperature NMR to identify dynamic processes.
  • Residual solvents : Ensure thorough drying or employ deuterated solvents.
  • Impurity overlap : Combine preparative TLC/HPLC with high-resolution MS for isolation and reanalysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Modify the quinazolinone core to pyrimidine or pyridone systems while retaining the propanamide linker.
  • Pharmacophore mapping : Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) and validate via in vitro assays .

Q. How should researchers address low solubility or stability in biological assays?

  • Prodrug design : Introduce hydrolyzable esters or phosphates at the propanamide carbonyl.
  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions.
  • Stability studies : Conduct pH-dependent degradation assays (pH 1–9) and monitor via LC-MS to identify labile sites (e.g., 2,4-dioxoquinazolinyl moiety) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateMolecular FormulaYield (%)Key NMR Peaks (δ, ppm)Reference
Piperidine-carboxylate derivativeC23H28N2O379.97.24–7.40 (aromatic), 3.78 (CO2CH3), 0.94 (CH3)
Quinazolinone-propanamideC29H30N4O4828.10–8.30 (quinazolinone H), 2.55–2.78 (piperidine CH2)

Q. Table 2. Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Time12–18 hours<12h: Incomplete acylation; >18h: Degradation
Propionic Anhydride (equiv.)1.5–2.0Excess drives reaction but increases impurities
Temperature80–100°CLower temps slow kinetics; higher risks decomposition
Reference

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